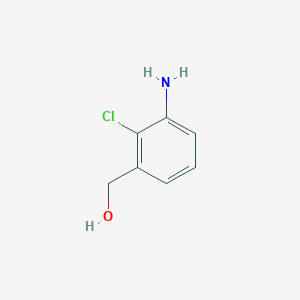

(3-Amino-2-chlorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHZHTAUBMLREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-2-chlorophenyl)methanol (CAS: 136774-74-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-2-chlorophenyl)methanol, registered under CAS number 136774-74-8, is a substituted aminobenzyl alcohol that serves as a crucial and versatile intermediate in synthetic organic chemistry. Its unique trifunctional structure—comprising an aromatic amine, a benzylic alcohol, and a halogen substituent—positions it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a logical synthesis protocol derived from established chemical precedents, its reactivity profile, and its potential applications in medicinal chemistry and drug discovery. The information herein is synthesized to provide researchers with the foundational knowledge required for its effective handling, characterization, and strategic implementation in synthetic campaigns.

Physicochemical and Structural Characteristics

This compound is a solid organic compound at room temperature.[1] The strategic placement of the amino, chloro, and hydroxymethyl groups on the phenyl ring dictates its reactivity and utility. The presence of both hydrogen bond donors (-NH₂, -OH) and a halogen atom influences its solubility, crystal packing, and interaction with biological targets when incorporated into larger molecules.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 136774-74-8 | [1][2][3] |

| Molecular Formula | C₇H₈ClNO | [2][3] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| InChI Key | NNHZHTAUBMLREH-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)Cl)CO | [3] |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [3] |

| Storage Conditions | Store in a refrigerator (2-8°C), sealed from moisture and light. | [1][4] |

Synthesis and Purification

While specific peer-reviewed synthesis literature for this compound is not abundant, a robust synthetic route can be reliably postulated based on standard organic transformations and protocols for closely related isomers.[5][6] The most logical and efficient approach involves the reduction of a suitable precursor, such as 2-chloro-3-aminobenzoic acid.

Proposed Synthetic Workflow: Reduction of 2-chloro-3-aminobenzoic acid

The carboxylic acid functional group can be selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). This method is well-documented for the synthesis of analogous aminobenzyl alcohols.[5]

Caption: Proposed synthesis of this compound via reduction.

Experimental Protocol (Hypothetical)

-

Preparation: Under an inert nitrogen atmosphere, a 1 M solution of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is added to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The solution is cooled to 0°C using an ice bath.

-

Addition of Precursor: 2-chloro-3-aminobenzoic acid is dissolved in a minimal amount of anhydrous THF. This solution is added dropwise to the stirred LiAlH₄ solution over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.

-

Workup and Purification: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product with high purity.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly cataloged, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are essential for its identification and quality control.

-

¹H NMR: The spectrum would feature a singlet for the benzylic methylene protons (-CH ₂OH) around δ 4.5-4.7 ppm. The aromatic region (δ 6.5-7.5 ppm) would display three distinct signals corresponding to the protons on the trisubstituted ring. Broad singlets for the amine (-NH ₂) and hydroxyl (-OH ) protons would also be present, with their chemical shifts being dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The benzylic carbon (-C H₂OH) would appear around δ 60-65 ppm. The six aromatic carbons would resonate in the δ 115-150 ppm range, with the carbons directly attached to the electronegative chlorine and nitrogen atoms being significantly shifted.

-

IR Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups: broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and a strong C-O stretching band around 1050 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 157. A characteristic (M+2) peak at m/z 159 with approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for its use as a versatile scaffold in the assembly of complex molecules, particularly in the synthesis of pharmaceutical agents. The general importance of chlorinated compounds in medicinal chemistry is well-established, as they are key components in numerous FDA-approved drugs.[7]

Caption: Key reactivity pathways for this compound.

Core Applications:

-

Scaffold for Kinase Inhibitors: The aminophenyl moiety is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, while the rest of the molecule acts as a scaffold for building out substituents that target specific regions of the enzyme's active site. Related amino-halo-phenyl intermediates are known to be used in such applications.[6][8]

-

Synthesis of CNS-Active Agents: Halogenated aromatic compounds often exhibit favorable properties for crossing the blood-brain barrier. The structure of this compound makes it a potential starting material for novel therapeutics targeting neurological disorders.

-

Intermediate for Receptor Antagonists: Analogous compounds like (2-Amino-3-chlorophenyl)methanol are documented as reactants in the synthesis of CGRP-receptor antagonists, indicating a potential role for the title compound in similar therapeutic areas.[5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1][4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [1][4][9] |

| Precautionary Statements (Selected) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][9][10] |

Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[9] For eye contact, rinse thoroughly with water for at least 15 minutes.[9] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth with water and seek immediate medical attention.[11]

Conclusion

This compound is a synthetically valuable building block with significant potential for application in drug discovery and medicinal chemistry. Its trifunctional nature allows for diverse and selective chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents. While detailed application data for this specific isomer remains proprietary or unpublished, its structural relationship to known pharmaceutical intermediates provides a strong indication of its utility. This guide provides the core technical knowledge necessary for researchers to safely handle, characterize, and strategically employ this compound in their research endeavors.

References

-

136774-74-8|this compound. BIOFOUNT. [Link]

-

Safety Data Sheet - 2-(2-Amino-4-chlorophenyl)ethanol. AA Blocks. [Link]

-

Evolution of Jiang-Flavor Daqu's Characteristics During Different Storage Stages and Influence on Simulated Brewing Fermentation. MDPI. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC). [Link]

-

SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. WOLFGANG HOLZER, et al. [Link]

-

(3-Amino-2-fluorophenyl)methanol. MySkinRecipes. [Link]

-

3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. PubChem. [Link]

Sources

- 1. (3-amino-2-chloro-phenyl)methanol | 136774-74-8 [sigmaaldrich.com]

- 2. CAS No. 136774-74-8 Specifications | Ambeed [ambeed.com]

- 3. Page loading... [wap.guidechem.com]

- 4. hurawalhi.com [hurawalhi.com]

- 5. (2-Amino-3-chlorophenyl)methanol | 61487-25-0 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (3-Amino-2-fluorophenyl)methanol [myskinrecipes.com]

- 9. aablocks.com [aablocks.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. echemi.com [echemi.com]

physical and chemical properties of (3-Amino-2-chlorophenyl)methanol

An In-Depth Technical Guide to (3-Amino-2-chlorophenyl)methanol: Properties, Synthesis, and Applications

Abstract

This compound, a substituted benzyl alcohol derivative, represents a key structural motif in medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a chloro substituent, and a primary alcohol on a phenyl ring provides a versatile scaffold for creating complex molecules and libraries of potential therapeutic agents. The ortho-positioning of the chlorine atom relative to the amino and hydroxymethyl groups introduces specific steric and electronic effects that modulate the molecule's reactivity and physicochemical properties. This guide offers a comprehensive analysis of this compound, detailing its physical and chemical properties, a proposed synthetic pathway, characteristic spectral data, and its potential applications in drug discovery and development. It is intended to serve as a technical resource for researchers, chemists, and drug development professionals.

Molecular Overview and Identification

This compound (CAS No: 136774-74-8) is an organic compound featuring a benzene ring substituted with three functional groups: a primary alcohol (-CH₂OH), an amino group (-NH₂), and a chlorine atom (-Cl).[1] This trifunctional nature makes it a valuable building block for introducing specific pharmacophoric elements into larger molecules.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| CAS Number | 136774-74-8 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1][3][4] |

| Molecular Weight | 157.60 g/mol | [1][4] |

| InChI Key | NNHZHTAUBMLREH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)Cl)CO | [1] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% |

Physicochemical Properties

The physical properties of this compound are dictated by the interplay of its functional groups. The hydroxyl and amino groups can participate in hydrogen bonding, which typically raises melting and boiling points compared to non-polar analogues. The chlorinated aromatic ring contributes to its solid-state nature and influences its solubility profile.

Table 2: Summary of Physicochemical Data

| Property | Value / Description | Source(s) / Notes |

| Melting Point | Data not available in searched literature. | Expected to be a solid at room temperature. |

| Boiling Point | 329.48 °C at 760 mmHg | Note: This value is reported for the isomer (3-Amino-5-chlorophenyl)methanol and should be considered an estimate.[] |

| Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Density | 1.341 g/cm³ | Note: This value is reported for the isomer (3-Amino-5-chlorophenyl)methanol and should be considered an estimate.[] |

| Solubility | Soluble in methanol. | Inferred from analytical procedures for similar compounds.[6] Expected to have moderate solubility in polar organic solvents like DMSO and DMF. |

| Storage | Store in a refrigerator (2-8°C), sealed in a dry environment. | [3] |

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is rich and varied, stemming from its three distinct functional centers.

-

Amino Group (-NH₂): As a nucleophile, it readily undergoes acylation, alkylation, and sulfonylation. It is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C4 and C6).

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also participate in esterification or etherification reactions.

-

Chloro Group (-Cl): The chlorine atom is a deactivating, ortho-, para- directing group for electrophilic substitution. Its presence, particularly adjacent to the amino group, sterically hinders reactions at that site and electronically influences the entire aromatic system.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from 2-chloro-3-nitrobenzoic acid. This pathway involves the sequential reduction of the carboxylic acid and the nitro group. The choice to reduce the carboxylic acid first avoids potential complications from the more sensitive nitro group under certain reducing conditions.

Caption: Proposed two-step synthesis of this compound.

Causality in Synthesis Design:

-

Starting Material Selection: 2-chloro-3-nitrobenzoic acid is a commercially available starting material with the correct substitution pattern.

-

Step 1: Carboxylic Acid Reduction: Direct reduction of a carboxylic acid can be challenging. A common and effective laboratory method is to first convert it to a more reactive acyl chloride with thionyl chloride (SOCl₂), followed by reduction with a mild hydride reagent like sodium borohydride (NaBH₄). This two-stage process provides high yields and selectivity for the primary alcohol.

-

Step 2: Nitro Group Reduction: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation (H₂ with a Palladium on carbon catalyst) is a clean and efficient method. Alternatively, reduction using a metal in acidic media, such as iron in hydrochloric acid (Fe/HCl), is a classic and robust method for this conversion.

Spectroscopic and Analytical Characterization

Characterization of this compound relies on standard spectroscopic techniques. While specific experimental spectra are not publicly available in the searched literature, the expected data can be reliably predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure. The predicted shifts are based on standard values for substituted benzenes.[7]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.1-7.3 | t | 1H | H5 |

| Aromatic | ~6.7-6.9 | d | 1H | H4 |

| Aromatic | ~6.6-6.8 | d | 1H | H6 |

| Methylene | ~4.6 | s | 2H | -CH₂ OH |

| Amino | ~3.8-4.2 | br s | 2H | -NH₂ |

| Hydroxyl | Variable | br s | 1H | -OH |

| ¹³C NMR | Predicted Shift (ppm) | Assignment |

| Aromatic | ~145 | C3-NH₂ |

| Aromatic | ~138 | C1-CH₂OH |

| Aromatic | ~128 | C5 |

| Aromatic | ~120 | C2-Cl |

| Aromatic | ~118 | C6 |

| Aromatic | ~116 | C4 |

| Methylene | ~64 | -C H₂OH |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for each functional group.

Table 4: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | O-H Stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |

| 3500 - 3300 | N-H Stretch | Amine (-NH₂) | Medium, Doublet |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂) | Medium |

| ~1620 | N-H Bend | Amine (-NH₂) | Medium |

| ~1475 | C=C Stretch | Aromatic Ring | Medium |

| 1300 - 1000 | C-O Stretch | Primary Alcohol | Strong |

| 800 - 600 | C-Cl Stretch | Aryl Halide | Strong |

The broadness of the O-H stretch is a classic indicator of intermolecular hydrogen bonding.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.

-

Molecular Ion (M⁺): Expected at m/z ≈ 157 and 159 in an approximate 3:1 ratio, which is the characteristic isotopic pattern for a compound containing one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of water (-18 Da) from the molecular ion to give an ion at m/z 139/141.

-

Loss of the hydroxymethyl radical (-31 Da) to give an ion at m/z 126/128.

-

Alpha-cleavage leading to the loss of a hydrogen atom from the benzylic position.

-

Experimental Protocol: N-Acetylation

To provide a practical, self-validating workflow, the following protocol describes the N-acetylation of this compound. This reaction confirms the presence and reactivity of the primary amino group and produces a stable derivative suitable for further analysis.

Objective: To synthesize N-(2-chloro-3-(hydroxymethyl)phenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Pyridine or Triethylamine (as solvent and base)

-

Dichloromethane (DCM) (as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in a mixture of DCM and pyridine in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acetylated product.

Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (NMR, IR) of the product with the starting material. Key changes would include the appearance of a carbonyl (C=O) stretch in the IR spectrum (~1670 cm⁻¹) and the disappearance of the N-H₂ signal in the ¹H NMR, replaced by a single N-H amide proton and a new methyl singlet for the acetyl group.

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a strategic building block for the synthesis of high-value compounds, particularly in the pharmaceutical industry.

-

Scaffold for Chemical Libraries: The three distinct functional groups allow for orthogonal chemical modifications, enabling the rapid generation of a diverse library of analogues for high-throughput screening.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): Halogenated aminobenzyl alcohols are key intermediates in the synthesis of various drugs.[] The fluorine-containing analogue, (3-Amino-2-fluorophenyl)methanol, is used to develop drugs targeting neurological disorders and cancer.[9] This suggests a similar potential for the chloro-analogue, as chlorine is a common bioisostere for other halogens and can enhance properties like metabolic stability and binding affinity.

-

Inhibitor Synthesis: The related compound (3-aminophenyl)methanol serves as a crucial reagent in synthesizing inhibitors for cellular signaling pathways, such as the dynamin GTPase and hedgehog pathways, which are important targets in oncology research.[10] this compound provides a route to chlorinated versions of such inhibitors, allowing for exploration of the structure-activity relationship (SAR).

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care.

Table 5: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| Signal Word | Warning | ||

| Pictogram | GHS07 (Exclamation Mark) |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended.[3]

References

-

(3-Amino-4-chlorophenyl)methanol hydrochloride | C7H9Cl2NO | CID 165946116. PubChem. [Link]

-

Comfort First this compound Buy Now. Comfort First. [Link]

-

The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supplementary Information for Catalytic Hydroboration of Imines using n-Butyllithium. Royal Society of Chemistry. [Link]

-

(3-Amino-2-fluorophenyl)methanol. MySkinRecipes. [Link]

-

Evolution of Jiang-Flavor Daqu's Characteristics During Different Storage Stages and Influence on Simulated Brewing Fermentation. MDPI. [Link]

-

NMR Chemical Shifts of Trace Impurities. KGROUP. [Link]

-

Interpretation of the infrared spectrum of methanol. Doc Brown's Chemistry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. qcc.edu [qcc.edu]

- 6. mdpi.com [mdpi.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. (3-Amino-2-fluorophenyl)methanol [myskinrecipes.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to (3-Amino-2-chlorophenyl)methanol: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-2-chlorophenyl)methanol, a substituted benzyl alcohol derivative, has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural arrangement, featuring an aminomethyl group ortho to a chlorine atom and meta to a hydroxylaminomethyl group on a benzene ring, provides a versatile scaffold for the development of novel therapeutic agents. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₇H₈ClNO and a molecular weight of approximately 157.6 g/mol .[1] Its structure is characterized by a benzene ring substituted with a hydroxymethyl group, an amino group, and a chlorine atom at positions 1, 3, and 2, respectively. The presence of both a nucleophilic amino group and a reactive benzylic alcohol, combined with the electronic influence of the chloro substituent, imparts a unique reactivity profile to the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.6 g/mol | [1] |

| CAS Number | 136774-74-8 | [2] |

| Physical Form | Solid | |

| Storage | Refrigerator, sealed in a dry environment |

Caption: Key physicochemical properties of this compound.

Caption: 2D representation of the molecular structure of this compound.

Synthesis of this compound

The primary and most direct synthetic route to this compound involves the reduction of the corresponding carboxylic acid, 3-amino-2-chlorobenzoic acid. This transformation can be efficiently achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes.

Causality Behind Experimental Choices

The choice of reducing agent is critical for the successful synthesis. Carboxylic acids are generally resistant to reduction. While milder reducing agents like sodium borohydride are effective for ketones and aldehydes, they are typically unreactive towards carboxylic acids. Therefore, more potent hydride donors are required.

-

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, to their corresponding alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents, typically ethers like tetrahydrofuran (THF) or diethyl ether, and careful handling under an inert atmosphere to prevent reaction with moisture.

-

Borane Complexes (e.g., Borane-Tetrahydrofuran, BH₃-THF): Borane is another effective reagent for the reduction of carboxylic acids. It offers a degree of selectivity, being less reactive towards some functional groups compared to LiAlH₄. The reaction with borane initially forms an acyloxyborane intermediate, which is then further reduced to the alcohol. The use of borane complexes often provides a safer alternative to LiAlH₄.

Experimental Protocol: Reduction of 3-Amino-2-chlorobenzoic Acid

The following protocol is a representative procedure for the synthesis of this compound based on the reduction of 3-amino-2-chlorobenzoic acid. This protocol is adapted from general procedures for the reduction of substituted benzoic acids.[3][4]

Materials:

-

3-Amino-2-chlorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 3-amino-2-chlorobenzoic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Cool the suspension in an ice bath. Slowly add a solution of LiAlH₄ or BH₃-THF in anhydrous THF to the stirred suspension via the dropping funnel. The addition should be controlled to maintain a low reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by an aqueous solution of NaOH or HCl to precipitate the aluminum or boron salts.

-

Workup: Filter the resulting mixture to remove the inorganic salts. Wash the filter cake with THF or ethyl acetate. Combine the organic filtrates.

-

Extraction: Wash the combined organic phase with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amino protons. The aromatic protons will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The benzylic methylene protons (CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm. The amino (NH₂) and hydroxyl (OH) protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons are expected to resonate in the region of δ 110-150 ppm. The carbon atom bearing the chlorine (C-Cl) would be deshielded, while the carbon attached to the amino group (C-NH₂) would be shielded. The benzylic carbon (CH₂OH) is anticipated to appear around δ 60-65 ppm.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).[5] Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O).[5][6] Alpha-cleavage next to the amino group is also a possibility.[6]

Applications in Drug Development

The bifunctional nature of this compound, possessing both an amino and a primary alcohol group, makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[7]

Precursor for Kinase Inhibitors

Substituted aminobenzyl alcohols are key structural motifs in the design of various kinase inhibitors. The amino group can be functionalized to introduce moieties that interact with the hinge region of the kinase active site, while the benzylic alcohol can be used as a handle for further molecular elaboration to enhance potency and selectivity. Although specific examples directly utilizing this compound are not extensively documented in publicly available literature, its structural similarity to building blocks used in the synthesis of inhibitors for kinases like protein kinase B suggests its potential in this area.[8]

Synthesis of Benzoxazines

Benzoxazines are a class of heterocyclic compounds that can be synthesized from phenols, primary amines, and formaldehyde. This compound, with its primary amino group, can serve as the amine component in the Mannich-like condensation reaction to form novel benzoxazine monomers. These monomers can then be polymerized to produce polybenzoxazines, which are high-performance polymers with applications in various fields, including materials science and electronics.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis, primarily through the reduction of 3-amino-2-chlorobenzoic acid, is achievable through established chemical methodologies. The presence of multiple reactive sites on its structure allows for diverse chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures. Further research into the applications of this compound is likely to unveil new therapeutic agents and advanced materials.

References

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

- Google Patents. Reduction of amino acids in the presence of boron trifluoride.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Organic Syntheses. Procedure A. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. Available at: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

- Google Patents. Process for the preparation of 2-amino-3-chlorobenzoic acid.

- Google Patents. Method for preparing 3-amino-2-methyl benzoic acid.

- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.

-

Wol. SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Available at: [Link]

-

Common Organic Chemistry. WO 2013/134298 Al. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram. Available at: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Available at: [Link]

- Google Patents. Protein kinase B inhibitors.

- Google Patents. Preparation method of 3-methyl-2-aminobenzoic acid.

-

JOCPR. Reduction of Chiral Amino Acids Based on Current Method. Available at: [Link]

-

Googleapis.com. (12) United States Patent. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Available at: [Link]

-

SpectraBase. 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

- 1. hurawalhi.com [hurawalhi.com]

- 2. guidechem.com [guidechem.com]

- 3. US3935280A - Reduction of amino acids in the presence of boron trifluoride - Google Patents [patents.google.com]

- 4. jocpr.com [jocpr.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of (3-Amino-2-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3-Amino-2-chlorophenyl)methanol

This compound, a substituted benzyl alcohol derivative, is a valuable building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a hydroxymethyl group on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. These include, but are not limited to, novel therapeutic agents, agrochemicals, and materials with specific electronic properties. The strategic placement of the substituents allows for regioselective modifications, providing access to a diverse chemical space. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the rationale behind the choice of starting materials and reaction conditions.

Synthetic Strategies: Navigating the Chemical Landscape

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route often depends on the availability of precursors, cost considerations, and the desired scale of the synthesis. This guide will focus on two of the most logical and frequently employed strategies, originating from 2-chloro-3-nitrobenzoic acid and 2-chloro-3-nitrobenzaldehyde, respectively.

Pathway I: Synthesis from 2-Chloro-3-nitrobenzoic Acid

This pathway involves the reduction of both a nitro group and a carboxylic acid. The key challenge in this approach is the chemoselective reduction of these two functional groups. Two main strategies can be employed: a two-step sequential reduction or a one-pot simultaneous reduction.

Logical Workflow for Pathway I

Caption: Synthetic routes from 2-chloro-3-nitrobenzoic acid.

Option A: Sequential Reduction

This approach offers greater control over the transformation by reducing one functional group at a time.

Step 1: Selective Reduction of the Nitro Group

The nitro group is generally more susceptible to reduction than the carboxylic acid under catalytic hydrogenation conditions. This allows for the selective formation of 2-chloro-3-aminobenzoic acid.

-

Expertise & Experience: The choice of catalyst is crucial to prevent dehalogenation, a common side reaction in the hydrogenation of chlorinated nitroaromatics. While Palladium on carbon (Pd/C) is a common choice, catalysts like platinum sulfide on carbon have been shown to suppress hydrodechlorination.[1] Alternatively, metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid provide a robust and cost-effective method for nitro group reduction.[2]

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-3-nitrobenzoic Acid

-

Reaction Setup: In a high-pressure autoclave, suspend 2-chloro-3-nitrobenzoic acid (1.0 eq.) and 5% Pd/C (2-5 mol%) in a suitable solvent such as ethanol or ethyl acetate.

-

Hydrogenation: Purge the autoclave with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the autoclave with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to yield 2-chloro-3-aminobenzoic acid, which can be used in the next step without further purification.

Step 2: Reduction of the Carboxylic Acid

The resulting 2-chloro-3-aminobenzoic acid can then be reduced to the corresponding benzyl alcohol. Strong reducing agents are required for this transformation.

-

Trustworthiness: Borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS), are highly effective and selective for the reduction of carboxylic acids in the presence of other functional groups like amines.[3] They are generally preferred over lithium aluminum hydride (LiAlH4) for this step to avoid potential side reactions with the amino group.

Experimental Protocol: Borane Reduction of 2-Chloro-3-aminobenzoic Acid

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-3-aminobenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH3-THF (typically 1.0 M in THF, 2-3 eq.) dropwise, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until the effervescence ceases.

-

Work-up: Remove the solvents under reduced pressure. Add 1 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borate ester. Cool the mixture and basify with aqueous NaOH.

-

Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Option B: Simultaneous Reduction with Lithium Aluminum Hydride (LiAlH4)

For a more direct approach, a powerful reducing agent like LiAlH4 can be used to reduce both the nitro and carboxylic acid groups in a single step.

-

Authoritative Grounding: LiAlH4 is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including both carboxylic acids and nitro compounds.[4][5] A similar protocol has been successfully used for the synthesis of 2-chloro-5-aminobenzyl alcohol from 5-amino-2-chlorobenzoic acid.[6]

Experimental Protocol: LiAlH4 Reduction of 2-Chloro-3-nitrobenzoic Acid

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH4 (excess, typically 3-4 eq.) in anhydrous THF.

-

Addition of Substrate: Dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be purified by column chromatography or recrystallization.

Pathway II: Synthesis from 2-Chloro-3-nitrobenzaldehyde

This pathway offers an alternative route, starting from the corresponding aldehyde. Similar to the benzoic acid route, this can proceed via a sequential or simultaneous reduction of the nitro and aldehyde functionalities.

Logical Workflow for Pathway II

Caption: Synthetic routes from 2-chloro-3-nitrobenzaldehyde.

Option A: Reduction of Nitro Group followed by Aldehyde

Step 1: Selective Reduction of the Nitro Group

The nitro group can be selectively reduced in the presence of an aldehyde using specific reagents.

-

Expertise & Experience: Catalytic hydrogenation can be employed, but careful selection of the catalyst and conditions is necessary to avoid over-reduction of the aldehyde. A milder and often more selective method is the use of a metal in an acidic medium, such as iron powder in acetic acid.

Experimental Protocol: Iron-Mediated Reduction of 2-Chloro-3-nitrobenzaldehyde

-

Reaction Setup: To a stirred suspension of iron powder (excess, e.g., 5 eq.) in a mixture of ethanol and water, add a catalytic amount of acetic acid. Heat the mixture to reflux.

-

Addition of Substrate: Add a solution of 2-chloro-3-nitrobenzaldehyde (1.0 eq.) in ethanol dropwise to the refluxing mixture.

-

Reaction and Monitoring: Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the hot reaction mixture through Celite® to remove the iron salts.

-

Isolation: Partially evaporate the solvent and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-amino-2-chlorobenzaldehyde.

Step 2: Reduction of the Aldehyde

The resulting aminobenzaldehyde is then reduced to the benzyl alcohol.

-

Trustworthiness: Sodium borohydride (NaBH4) is an ideal reagent for this step as it is a mild and selective reducing agent for aldehydes and ketones and will not affect the amino group or the chloro substituent.[7]

Experimental Protocol: NaBH4 Reduction of 3-Amino-2-chlorobenzaldehyde

-

Reaction Setup: Dissolve 3-amino-2-chlorobenzaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C and add NaBH4 (1.0-1.5 eq.) portion-wise.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quenching and Work-up: Quench the reaction by adding water. Remove the alcohol solvent under reduced pressure.

-

Isolation: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Option B: Reduction of Aldehyde followed by Nitro Group

This alternative sequential approach first reduces the aldehyde.

Step 1: Selective Reduction of the Aldehyde

-

Expertise & Experience: As mentioned, NaBH4 is highly selective for the reduction of aldehydes in the presence of nitro groups.

Experimental Protocol: NaBH4 Reduction of 2-Chloro-3-nitrobenzaldehyde

-

Reaction Setup: Dissolve 2-chloro-3-nitrobenzaldehyde (1.0 eq.) in a suitable solvent like methanol or a mixture of THF and water.

-

Reduction: Cool the solution to 0 °C and add NaBH4 (1.0-1.5 eq.) in portions.

-

Reaction and Monitoring: Stir at room temperature and monitor by TLC.

-

Work-up and Isolation: After completion, quench with water, remove the organic solvent, and extract with ethyl acetate. Dry and concentrate the organic phase to obtain (2-chloro-3-nitrophenyl)methanol.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in (2-chloro-3-nitrophenyl)methanol.

-

Authoritative Grounding: Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of (2-Chloro-3-nitrophenyl)methanol

-

Reaction Setup: Dissolve (2-chloro-3-nitrophenyl)methanol (1.0 eq.) in ethanol or ethyl acetate and add a catalytic amount of Pd/C (e.g., 5 mol%).

-

Hydrogenation: Subject the mixture to hydrogenation (balloon or autoclave) until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: Filter the catalyst through Celite®, and concentrate the filtrate to obtain this compound.

Comparison of Synthetic Pathways

| Parameter | Pathway I (from Benzoic Acid) | Pathway II (from Benzaldehyde) |

| Starting Material Availability | 2-Chloro-3-nitrobenzoic acid is commercially available.[8] | 2-Chloro-3-nitrobenzaldehyde is also commercially available. |

| Number of Steps | 1 (simultaneous) or 2 (sequential) | 2 (sequential) |

| Key Reagents | LiAlH4, BH3-THF, H2/Pd-C, Fe/Acid | NaBH4, H2/Pd-C, Fe/Acid |

| Potential Challenges | - Handling of pyrophoric LiAlH4- Potential for dehalogenation during hydrogenation- Over-reduction with strong reducing agents | - Careful control of conditions for selective nitro reduction- Potential instability of the intermediate aminobenzaldehyde |

| Overall Yield | Variable, dependent on the chosen route and optimization. | Generally good yields can be achieved with careful execution. |

| Scalability | The sequential route is generally more amenable to scale-up. The LiAlH4 route requires careful engineering controls. | Both sequential routes are readily scalable. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, primarily starting from either 2-chloro-3-nitrobenzoic acid or 2-chloro-3-nitrobenzaldehyde. The choice of the optimal pathway depends on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The sequential reduction strategies offer greater control and are often preferred for their reliability and scalability. The simultaneous reduction with powerful reagents like LiAlH4 provides a more direct route but requires stringent safety precautions. A thorough understanding of the reactivity and selectivity of the various reducing agents is paramount to achieving a successful and efficient synthesis of this important chemical intermediate.

References

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link][3]

-

Synthesis of 2-chloro-5-aminobenzyl alcohol. PrepChem.com. [Link][6]

-

Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. Google Patents. [9]

-

Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society. [Link]

-

o-Aminobenzyl alcohol. Organic Syntheses Procedure. [Link][10]

-

Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. [Link][11]

-

Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link][4]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link][5]

-

Reductions using NaBH4, LiAlH4. Organic Chemistry II - Lumen Learning. [Link]

-

Reductions of aldehydes and ketones. Lumen Learning. [Link][7]

-

Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents. [12]

-

A new reagent for selective reduction of nitro group. [Link]

-

Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents. [1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 8. 2-Chloro-3-nitrobenzoic acid 99 3970-35-2 [sigmaaldrich.com]

- 9. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

Spectroscopic Characterization of (3-Amino-2-chlorophenyl)methanol: A Technical Guide for Researchers

This guide provides a comprehensive overview of the expected spectroscopic data for the compound (3-Amino-2-chlorophenyl)methanol (CAS No. 136774-74-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. Given the absence of publicly available experimental spectra for this exact compound, this guide serves as an expert-level predictive analysis, grounded in established spectroscopic theory and empirical data from structurally related molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of an amino (-NH₂), a chloro (-Cl), and a hydroxymethyl (-CH₂OH) group dictates the chemical environment of each atom and the molecule's behavior in different spectroscopic experiments. Understanding the interplay of these functional groups is key to interpreting the resulting spectra.

Molecular Structure:

-

Formula: C₇H₈ClNO

-

Molecular Weight: 157.60 g/mol

-

Key Features:

-

A 1,2,3-trisubstituted benzene ring.

-

An electron-donating amino group.

-

An electron-withdrawing chloro group.

-

A primary alcohol (hydroxymethyl) group.

-

The following sections will detail the predicted spectroscopic data, provide a rationale for these predictions, and outline standardized protocols for data acquisition.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects (induction and resonance) of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Ar-H (H6) | ~7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 7-8 Hz, J ≈ 1-2 Hz | 1H | The triplet-like signal arises from coupling to H4 and H5. |

| Ar-H (H5) | ~6.8 - 7.0 | Doublet of doublets (dd) | J ≈ 7-8 Hz, J ≈ 1-2 Hz | 1H | Coupled to H4 and H6. |

| Ar-H (H4) | ~6.6 - 6.8 | Doublet of doublets (dd) | J ≈ 7-8 Hz, J ≈ 1-2 Hz | 1H | Coupled to H5 and H6. |

| -CH₂OH | ~4.5 | Doublet (d) | J ≈ 5-6 Hz | 2H | Methylene protons are coupled to the hydroxyl proton. |

| -NH₂ | ~5.2 | Broad singlet | - | 2H | Protons are exchangeable and often appear as a broad signal. |

| -CH₂OH | ~5.0 | Triplet (t) | J ≈ 5-6 Hz | 1H | Coupled to the adjacent methylene protons. |

Note: Chemical shifts are predictions and can vary based on solvent and concentration. DMSO-d₆ is chosen as a likely solvent due to the polarity of the molecule. In CDCl₃, the -NH₂ and -OH protons would be more distinct and might show different coupling patterns.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 (-NH₂) | ~145 | The amino group is strongly electron-donating, shielding this carbon and shifting it downfield. |

| C1 (-CH₂OH) | ~140 | Attached to the hydroxymethyl group. |

| C2 (-Cl) | ~120 | The chloro group is electron-withdrawing, but its effect is moderated by the adjacent substituents. |

| C6 | ~128 | Aromatic CH. |

| C5 | ~118 | Aromatic CH. |

| C4 | ~115 | Aromatic CH, influenced by the para amino group. |

| -CH₂OH | ~60 | Typical chemical shift for a benzylic alcohol carbon. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate the ¹H NMR signals.

Section 2: Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the O-H, N-H, C-H, C=C, C-O, and C-Cl bonds.

Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3400 - 3200 | O-H stretch (alcohol), N-H stretch (amine) | Strong, Broad | These peaks will likely overlap, creating a broad absorption band. The N-H stretch of the primary amine may appear as a doublet. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the benzene ring. |

| 2950 - 2850 | Aliphatic C-H stretch (-CH₂) | Medium | From the methylene group. |

| 1620 - 1580 | N-H bend (amine), Aromatic C=C stretch | Medium to Strong | The N-H bending vibration of the primary amine and the aromatic ring stretching vibrations. |

| 1500 - 1400 | Aromatic C=C stretch | Medium | Further evidence of the benzene ring. |

| 1300 - 1200 | C-N stretch (aromatic amine) | Medium to Strong | |

| 1260 - 1000 | C-O stretch (primary alcohol) | Strong | A prominent peak indicating the alcohol functional group. |

| 800 - 600 | C-Cl stretch | Strong | The position can be indicative of the substitution pattern. |

Experimental Protocol for FTIR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

Workflow for ATR-FTIR Analysis

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

Predicted Mass Spectrum (Electron Ionization)

Under EI conditions, this compound will ionize to form a molecular ion (M⁺˙), which can then undergo fragmentation.

Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Ion | Notes |

| 157/159 | [M]⁺˙ | Molecular Ion Peak. The presence of a peak at m/z 159 with approximately one-third the intensity of the m/z 157 peak is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). |

| 140/142 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 128/130 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical via benzylic cleavage. |

| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 92 | [M - Cl - CH₂O]⁺ | Subsequent loss of formaldehyde from the [M - Cl]⁺ fragment. |

Fragmentation Logic

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing this compound.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation:

-

Injector: Inject a small volume (e.g., 1 µL) of the solution into the GC injector, typically set to a temperature that ensures rapid volatilization (e.g., 250 °C).

-

Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Employ a temperature gradient to separate the analyte from any impurities, for example, starting at 100 °C and ramping to 280 °C.

-

-

MS Detection (EI):

-

Ion Source: The eluent from the GC column enters the MS ion source, which is typically maintained at around 230 °C.

-

Ionization: Molecules are bombarded with electrons at a standard energy of 70 eV.

-

Mass Analyzer: The resulting ions are separated by a quadrupole or other mass analyzer.

-

Detection: A detector records the abundance of ions at each mass-to-charge ratio.

-

-

Data Analysis: The resulting mass spectrum is compared to spectral libraries for identification, and the fragmentation pattern is analyzed to confirm the structure.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the influence of each functional group on the expected spectra and by following robust experimental protocols, researchers can confidently characterize this molecule and similar structures. The provided workflows and predicted data serve as a valuable reference for experimental design and data interpretation in the fields of chemical synthesis and drug development.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

Navigating the Solution Landscape: A Technical Guide to the Solubility of (3-Amino-2-chlorophenyl)methanol in Organic Solvents

Abstract

(3-Amino-2-chlorophenyl)methanol is a substituted aromatic compound of significant interest in medicinal chemistry and synthetic route development. Its utility in these fields is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides an in-depth analysis of the factors dictating the solubility of this compound in various organic solvents. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, offers a predictive framework based on molecular structure, and furnishes a detailed, field-proven experimental protocol for its precise quantitative determination. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the full potential of this valuable chemical intermediate.

Introduction: The Significance of Solubility

In the realm of drug discovery and organic synthesis, solubility is not merely a physical property; it is a critical parameter that dictates the feasibility and efficiency of a chemical process. For a molecule like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), its ability to dissolve in a given solvent system is paramount. Proper solvent selection impacts reaction kinetics, influences crystallization and purification, and is a key consideration in the formulation of the final drug product. This guide moves beyond simple data provision to empower the researcher with the predictive tools and experimental methodologies required to confidently assess and utilize the solubility characteristics of this compound.

Physicochemical Profile and Its Impact on Solubility

The solubility behavior of this compound is a direct consequence of its molecular architecture. A nuanced understanding of its structure is the first step in predicting its interactions with various solvents.

-

Molecular Formula: C₇H₈ClNO

-

Molecular Weight: 157.60 g/mol

-

Structure:

(Image generated for illustrative purposes)

Key Structural Features Influencing Solubility:

-

Polar Functional Groups: The molecule possesses three key polar features: a primary amine (-NH₂), a hydroxyl group (-CH₂OH), and a chloro substituent (-Cl). The amine and hydroxyl groups are particularly significant as they can act as both hydrogen bond donors and acceptors.[1] This capability strongly suggests favorable interactions with polar, hydrogen-bonding solvents.[1]

-

Aromatic Ring: The benzene ring constitutes the nonpolar backbone of the molecule. This hydrophobic region will favor interactions with nonpolar solvents through London dispersion forces.[2]

-

Dipole Moment: The electronegative chlorine, nitrogen, and oxygen atoms create an uneven distribution of electron density across the molecule, resulting in a significant molecular dipole moment. This polarity is a primary driver for its solubility in polar solvents.[1]

The overall solubility of this compound in any given solvent will be determined by the interplay between these hydrophilic (amine, hydroxyl) and hydrophobic (aromatic ring) characteristics. The fundamental principle of "like dissolves like" serves as our primary guide: polar functional groups will seek out polar solvents, while the nonpolar ring will interact more favorably with nonpolar solvents.[2][3]

Theoretical Principles and Qualitative Solubility Prediction

Based on the molecule's structure, we can predict its general solubility across different classes of organic solvents. The balance between the polar groups and the relatively small nonpolar core suggests that the molecule will exhibit a preference for polar solvents. Benzyl alcohol, a parent compound, is moderately soluble in water and highly miscible with alcohols and other polar organic solvents, which provides a useful reference point.[4][5][6]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Medium | The -OH and -NH₂ groups can form strong hydrogen bonds with the solvent's hydroxyl groups. Solubility is expected to be high in short-chain alcohols and decrease as the alkyl chain of the alcohol increases. Water solubility will be moderate due to the hydrophobic benzene ring.[4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Medium | These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the compound's -OH and -NH₂ groups.[2] Their inability to donate hydrogen bonds makes the interaction slightly less effective than with protic solvents, but high solubility is still anticipated. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM) | Low to Insoluble | The dominant polar nature of this compound makes it incompatible with nonpolar solvents. The energy required to break the solute-solute hydrogen bonds is not sufficiently compensated by the weak van der Waals forces formed with the solvent.[2] Limited solubility may be observed in moderately polar solvents like DCM or diethyl ether. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To move from prediction to precise quantification, a robust experimental method is necessary. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound and is recommended here for its reliability and accuracy.[7][8] This protocol is designed as a self-validating system, ensuring that equilibrium is truly reached and accurately measured.

Principle

An excess amount of the solid solute, this compound, is agitated in the solvent of interest at a constant temperature for a prolonged period. This allows the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation, resulting in a saturated solution. The concentration of the solute in the supernatant is then measured, yielding the quantitative solubility value.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Rationale: Adding a visible excess of solid ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.

-

Weigh approximately 20-30 mg of this compound into a tared glass vial. Record the mass accurately.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare vials for each solvent to be tested in triplicate to ensure statistical validity.

Step 2: Equilibration

-

Rationale: Continuous agitation at a constant temperature is critical to reach thermodynamic equilibrium. A period of 24-72 hours is typically sufficient for most organic compounds.

-

Place the sealed vials onto an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility).

-

Agitate the vials at a moderate speed (e.g., 150-200 rpm) for at least 24 hours. A visual inspection should confirm that solid material remains undissolved.

-

After the initial equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

Step 3: Sample Collection and Preparation

-

Rationale: It is crucial to sample only the supernatant without disturbing the solid phase. Filtration removes any suspended microcrystals that would artificially inflate the measured concentration.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a clean vial. This filtered solution is your saturated stock.

-

Perform a precise serial dilution of the saturated stock solution with the same solvent to bring the concentration within the linear range of your analytical method. For example, prepare a 1:100 or 1:1000 dilution in a volumetric flask.

Step 4: Quantitative Analysis (HPLC Method Example)

-

Rationale: HPLC provides a highly sensitive and specific method for determining the concentration of the dissolved compound. A calibration curve is essential for accurate quantification.

-

Develop an HPLC Method: Use a suitable column (e.g., C18) and mobile phase that provides good peak shape and retention for this compound.

-

Prepare Calibration Standards: Create a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate Calibration Curve: Inject the standards into the HPLC system and plot the peak area response versus concentration. The curve should have a correlation coefficient (R²) > 0.99.

-

Analyze Samples: Inject the diluted, filtered samples from Step 3.

Data Analysis and Reporting

-